
Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound, featuring a benzoxazole ring fused with a phosphonate group, imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate typically involves the condensation of appropriate benzoxazole derivatives with phosphonic acid or its derivatives. Common reagents used in the synthesis include phosphorus oxychloride (POCl3), phenol, and various catalysts to facilitate the reaction. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The benzoxazole ring and phosphonate group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate involves its interaction with specific molecular targets and pathways. The benzoxazole ring and phosphonate group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents.
Phosphonate Derivatives: Compounds with phosphonate groups attached to different aromatic or aliphatic structures.
Uniqueness
Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate is unique due to its specific combination of a benzoxazole ring and a phosphonate group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85328-97-8 |
|---|---|
Molekularformel |
C19H14NO5P |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
3-diphenoxyphosphoryl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H14NO5P/c21-19-20(17-13-7-8-14-18(17)23-19)26(22,24-15-9-3-1-4-10-15)25-16-11-5-2-6-12-16/h1-14H |
InChI-Schlüssel |
ZUKKWCWLEAEMRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(N2C3=CC=CC=C3OC2=O)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
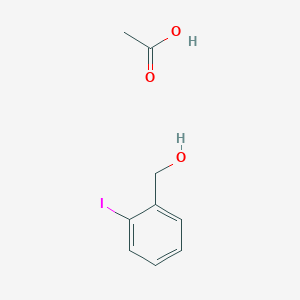
arsanium bromide](/img/structure/B14413822.png)
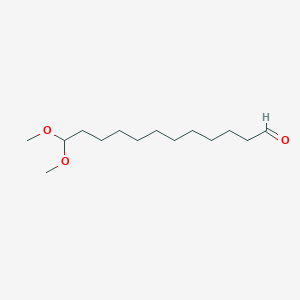
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)
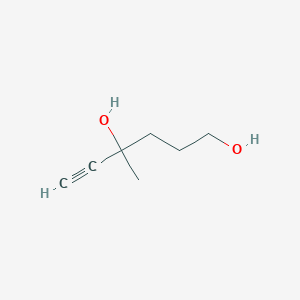

![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)

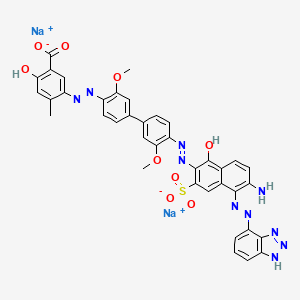
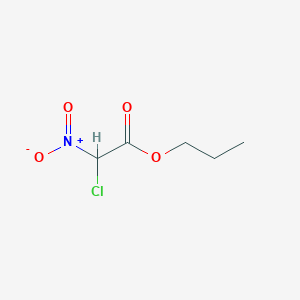
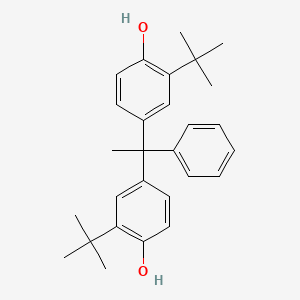
![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)
![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)
